molecular formula C14H23BrNO3+ B1201452 Fubrogonium CAS No. 26660-74-2

Fubrogonium

Cat. No.: B1201452
CAS No.: 26660-74-2
M. Wt: 333.24 g/mol
InChI Key: BARVHWUQZBZQAP-UHFFFAOYSA-N
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Description

Fubrogonium Iodide (CAS: 3690-58-2; molecular formula: C₁₄H₂₃BrINO₃) is a quaternary ammonium compound classified as an anticholinergic agent, specifically a ganglionic blocker . It is structurally characterized by a bromine-substituted aromatic core linked to an iodinated quaternary ammonium group, which contributes to its pharmacological activity by inhibiting nicotinic acetylcholine receptors at autonomic ganglia .

Properties

CAS No.

26660-74-2

Molecular Formula

C14H23BrNO3+

Molecular Weight

333.24 g/mol

IUPAC Name

3-(5-bromofuran-2-carbonyl)oxybutyl-diethyl-methylazanium

InChI

InChI=1S/C14H23BrNO3/c1-5-16(4,6-2)10-9-11(3)18-14(17)12-7-8-13(15)19-12/h7-8,11H,5-6,9-10H2,1-4H3/q+1

InChI Key

BARVHWUQZBZQAP-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br

Canonical SMILES

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br

Synonyms

fubrogonium
fubrogonium iodide
fubromegan

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fubrogonium can be synthesized through a series of chemical reactions involving the bromination of furan derivatives. The typical synthetic route includes the reaction of furan with bromine in the presence of a catalyst to form the brominated furan compound. This intermediate is then reacted with diethylamine and methyl iodide to produce this compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Fubrogonium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Scientific Research Applications

Fubrogonium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of fubrogonium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic and biochemical applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Fubrogonium Iodide belongs to the ganglionic blocker class, sharing structural similarities with other quaternary ammonium agents. Key analogues include:

Dicolinium Iodide
  • Structure : Contains two quaternary ammonium groups linked by an aliphatic chain.
  • Mechanism : Blocks nicotinic receptors, similar to this compound, but with enhanced lipid solubility due to its dual ammonium groups, leading to prolonged action .
  • Therapeutic Use : Historically used for hypertension management but phased out due to adverse effects like hypotension.
Emepronium Bromide
  • Structure : Single quaternary ammonium group with a benzyl substituent.
  • Mechanism : Primarily targets urinary bladder ganglia, reducing detrusor muscle hyperactivity.
  • Key Difference : Unlike this compound, Emepronium has higher selectivity for bladder ganglia, minimizing systemic side effects .
Gallamine Triethiodide
  • Structure: Three ethiodide groups attached to a triethanolamine core.
  • Mechanism: Non-depolarizing neuromuscular blocker with additional anticholinergic activity at ganglia.
  • Clinical Relevance : Used in anesthesia; contrasts with this compound’s lack of mainstream clinical adoption .

Computational and Binding Affinity Comparisons

Key findings compared to analogues:

Compound (CHEMBL ID) Docking Score Binding Energy (kcal/mol) Molecular Weight
This compound (2110930) -4.125 74,989.42 279
Dodeclonium (2110825) -4.190 64,565.42 279
Iniparib (1170047) -4.117 76,383.58 279
  • Interpretation : this compound exhibits moderate binding affinity, outperforming Iniparib but slightly weaker than Dodeclonium. Its bromine-iodine substituents may enhance target interaction compared to simpler ammonium structures .

Pharmacokinetic and Regulatory Comparisons

Parameter This compound Iodide Dicolinium Iodide Emepronium Bromide
Oral Bioavailability Low (quaternary ammonium) Negligible Moderate
Half-Life Not established ~6 hours ~4 hours
Regulatory Status Unclassified/Annex I.A. Discontinued Approved (EU/US)
Primary Use Experimental Historical hypertension Overactive bladder
  • Key Insight: this compound’s low bioavailability aligns with its quaternary ammonium structure, limiting absorption.

Discussion of Research and Clinical Implications

While this compound’s anticholinergic activity is mechanistically similar to Dicolinium and Gallamine, its unique halogenated structure may offer advantages in stability and target specificity. Computational data suggest utility in tuberculosis, but in vivo validation is absent . Regulatory hurdles and lack of clinical trials hinder its adoption compared to well-studied analogues like Emepronium.

Biological Activity

Fubrogonium is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, metabolic pathways, and case studies highlighting its efficacy.

This compound exhibits unique biochemical properties that contribute to its biological activity. Its structure allows it to interact with various enzymes and proteins, influencing cellular processes. Research indicates that it can act as both an enzyme inhibitor and activator , depending on the context of the biochemical reaction.

PropertyDescription
Chemical StructureUnique fluorinated compound
InteractionBinds with enzymes and proteins
StabilityRelatively stable under standard laboratory conditions
Degradation ProductsSignificant biochemical impacts

2. Cellular Effects

This compound's effects on cellular functions are profound. Studies have shown that it can alter gene expression and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in stress response and apoptosis.

Case Study: Cellular Response to this compound

In a controlled laboratory setting, various cell lines were treated with different concentrations of this compound. The results indicated:

  • Low Concentrations : Minimal impact on cell viability.
  • High Concentrations : Induced apoptosis in cancer cell lines, demonstrating potential anticancer properties.

3. Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation, leading to the formation of metabolites that can exert different biological effects. The interaction with metabolic enzymes is crucial for its pharmacological activity.

Table 2: Metabolic Pathways Involving this compound

PathwayDescription
Phase I MetabolismOxidation and reduction reactions
Phase II MetabolismConjugation reactions
Enzyme InteractionsModulation of cytochrome P450 enzymes

4. Transport and Distribution

The transport mechanisms of this compound within biological systems are essential for its efficacy. It interacts with specific transporters that facilitate its movement across cellular membranes, impacting its localization and biological activity.

5. Dosage Effects in Animal Models

Research on animal models has shown that the effects of this compound vary significantly with dosage:

  • Lower Doses : Generally safe with no observable adverse effects.
  • Higher Doses : Associated with toxicity and histopathological changes in vital organs, indicating a dose-dependent response.

6. Case Studies Highlighting Efficacy

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anticancer Activity : A study involving breast cancer models demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups.
  • Antimicrobial Properties : Another study indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in infection control.

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